Thianthrene, 5,5-dioxide
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Overview
Description
Thianthrene, 5,5-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. This compound is notable for its ease of oxidation and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene, 5,5-dioxide can be synthesized through various methods. One common approach involves the oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing efficient oxidizing agents and controlled reaction conditions to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Thianthrene, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to thianthrene under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as zinc or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Thianthrene.
Substitution: Substituted thianthrene derivatives.
Scientific Research Applications
Thianthrene, 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of thianthrene, 5,5-dioxide involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .
Comparison with Similar Compounds
Thianthrene: The parent compound, which lacks the dioxide functionality.
Phenoxathiin: Another sulfur-containing heterocyclic compound with similar structural features.
Dibenzothiophene: A related compound with a different sulfur arrangement.
Uniqueness: Thianthrene, 5,5-dioxide is unique due to its specific oxidation state and structural properties. Its ability to undergo various redox reactions and participate in diverse chemical processes sets it apart from similar compounds .
Properties
CAS No. |
2362-53-0 |
---|---|
Molecular Formula |
C12H8O2S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
thianthrene 5,5-dioxide |
InChI |
InChI=1S/C12H8O2S2/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
YAOMBFIYBNUKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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